17-AAG
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H43N3O8 |
|---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10-,20-15-/t17-,19+,24+,25+,27-,29+/m1/s1 |
InChI Key |
AYUNIORJHRXIBJ-BGGMETADSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)/C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
Synonyms |
17-(allylamino)-17-demethoxy-geldanamycin 17-(allylamino)-17-demethoxygeldanamycin 17-AAG 17-allyl-aminogeldanamycin 17-allylamino-17-demethoxygeldanamycin 17-allylamino-17-demethoxygeldanamycin hydroquinone 17-allylamino-17-demethoxygeldanamycin hydroquinone salt 17-allylamino-geldanamycin 17-allylaminogeldanamycin 17-N-allylamino-17-demethoxygeldanamycin 17AAG CNF1010 IPI 493 IPI 504 IPI-493 IPI-504 IPI493 IPI504 NSC 330507 NSC-330507 retaspimycin hydrochloride tanespimycin |
Origin of Product |
United States |
Fundamental Principles and Historical Context of 17 Aag in Biomedical Research
Evolution of Heat Shock Protein 90 (Hsp90) Inhibitor Development
The history of Hsp90 inhibitor development traces back to the isolation of geldanamycin (B1684428) (GM) from the bacterium Streptomyces hygroscopicus. Initially identified for its antibacterial properties, geldanamycin was later found to be a potent and specific inhibitor of Hsp90 in 1994. frontiersin.orgcuni.czacs.org This discovery was pivotal, as the use of this selective inhibitor facilitated the identification of hundreds of client proteins whose function relied on Hsp90, providing compelling evidence that Hsp90 acts as a broadly acting molecular chaperone. nih.gov
Geldanamycin, a benzoquinone ansamycin (B12435341), exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of Hsp90 proteins, thereby disrupting the ATP-hydrolysis driven chaperone cycle. frontiersin.orgmdpi.comkau.edu.sa Despite its potent inhibitory activity and promising antitumor properties in preclinical studies, geldanamycin's clinical application was significantly limited by poor physicochemical properties and unacceptable toxicity, particularly hepatotoxicity, often attributed to its benzoquinone moiety. frontiersin.orgnih.govnih.govbiorxiv.org
These limitations spurred the development of geldanamycin derivatives with improved pharmacological profiles. The aim was to retain the potent Hsp90 inhibitory activity while mitigating the toxic side effects. This effort led to the synthesis and evaluation of various semisynthetic derivatives, primarily through modifications at the C-17 position of the geldanamycin structure. cuni.czacs.org
Strategic Significance of 17-Allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) as a Protagonist Hsp90 Inhibitor
Among the geldanamycin derivatives developed, 17-allylamino-17-demethoxygeldanamycin (this compound), also known as tanespimycin, holds significant strategic importance as one of the first and most extensively studied Hsp90 inhibitors. ersnet.orgoup.comresearchgate.net this compound was specifically designed to address the limitations of its parent compound, geldanamycin, exhibiting improved properties while largely maintaining similar antitumor efficacy. oup.com
This compound binds to the N-terminal ATP-binding domain of Hsp90, similar to geldanamycin, thereby inhibiting the chaperone function of Hsp90. ersnet.orgoup.com This interaction disrupts the maturation and stability of Hsp90 client proteins, many of which are crucial for the proliferation and survival of cancer cells. researchgate.net The strategic significance of this compound is underscored by its status as the first Hsp90 inhibitor to enter clinical trials, which it did in 1999. nih.govoup.comscirp.orgresearchgate.net Its entry into clinical development marked a crucial step in validating Hsp90 as a druggable target for cancer therapy and paved the way for the development of subsequent generations of Hsp90 inhibitors. biorxiv.org
While this compound demonstrated promising results in preclinical studies across various tumor cell lines and in xenograft models, its clinical development faced challenges related to formulation issues and toxicity concerns, albeit generally reduced compared to geldanamycin. nih.govoup.comresearchgate.net Despite these challenges, this compound's role as a "first-in-class" Hsp90 inhibitor provided invaluable insights into the therapeutic potential and complexities of targeting Hsp90, influencing the design and evaluation of later-generation inhibitors. researchgate.net
Overview of this compound's Engagement with Cellular Homeostasis and Disease Pathologies
This compound's engagement with cellular homeostasis and disease pathologies is primarily mediated through its inhibitory effect on Hsp90. Hsp90 is a key regulator of proteostasis, essential for maintaining cellular protein balance under both normal and stress conditions. nih.govfrontiersin.org By inhibiting Hsp90, this compound disrupts the stability and function of its client proteins, leading to their ubiquitination and proteasomal degradation. mdpi.comfrontiersin.org
This disruption has profound effects on various signaling pathways that are often dysregulated in disease states, particularly in cancer. Many Hsp90 client proteins are involved in oncogenic pathways, including those regulated by kinases and growth factor receptors. kau.edu.saoup.com Inhibition of Hsp90 by this compound can simultaneously affect multiple prosurvival signaling pathways upon which cancer cells depend for growth and survival. aacrjournals.org
For instance, this compound has been shown to induce the degradation or depletion of vital Hsp90 client proteins and signaling molecules, leading to the induction of apoptosis in tumor cells. kau.edu.sa Studies have demonstrated that this compound treatment of cancer cells can trigger apoptosis and cytostasis by blocking signaling cascades such as the Ras-Raf-MEK-ERK1/2 and PI3K-Akt/PKB pathways, resulting in the degradation of c-Raf-1 and the inhibition of ERK1/2 and c-Akt phosphorylation. kau.edu.saoup.com (See Table 1 for examples of Hsp90 client proteins affected by this compound).
Beyond cancer, Hsp90 and its inhibition by compounds like this compound have been implicated in other disease pathologies. Hsp90 is involved in inflammatory responses and has been investigated as a target in inflammatory diseases. researchgate.net Inhibition of Hsp90 by this compound has been shown to reduce inflammation in models of subarachnoid hemorrhage. frontiersin.org Furthermore, Hsp90 plays a role in the pathogenesis of fibrotic diseases, and Hsp90 inhibitors, including geldanamycin derivatives like this compound, have been found to reduce fibrosis in experimental models. nih.goversnet.org Hsp90's involvement in maintaining protein homeostasis also links it to neurodegenerative diseases and infectious diseases, suggesting potential therapeutic applications for Hsp90 inhibitors in these areas as well. cuni.cznih.gov
The selective targeting of tumor tissues by this compound, potentially due to the elevated and abnormally activated Hsp90 levels in cancer cells compared to normal cells, highlights a key aspect of its therapeutic potential. nih.gov However, the broad range of Hsp90 client proteins means that inhibiting Hsp90 can also affect normal cellular processes, contributing to observed toxicities. nih.govpnas.org This underscores the complexity of Hsp90-targeted therapy and the ongoing efforts to develop inhibitors with improved selectivity and reduced off-target effects.
Table 1: Examples of Hsp90 Client Proteins Affected by this compound Inhibition
| Client Protein | Associated Pathway/Function | Effect of this compound Treatment (Observed in Studies) |
| Raf-1 | MAPK signaling pathway, Cell proliferation | Degradation/Down-regulation, Reduced activation |
| Akt (PKB) | PI3K-Akt signaling pathway, Cell survival | Degradation/Down-regulation, Reduced activation |
| ErbB2 (Her-2/neu) | Receptor tyrosine kinase, Cell growth/survival | Degradation/Down-regulation |
| c-Met | Receptor tyrosine kinase, Cell growth/survival | Disruption of function |
| Steroid receptors | Hormone signaling | Disruption of function |
| Cyclin-dependent kinase 4 (CDK4) | Cell cycle regulation | Disruption of function |
| ERK1/2 | MAPK signaling pathway, Cell proliferation | Reduced phosphorylation |
| Lyn | Tyrosine kinase, Signaling | Down-regulation |
| cAMP-dependent protein kinase (PKA) | Signaling | Down-regulation |
| Glut-1 | Glucose transporter | Down-regulation |
| Vascular endothelial growth factor (VEGF) | Angiogenesis | Down-regulation |
| IκB kinase (IKK) | NF-κB signaling pathway, Inflammation, Survival | Disruption of signaling |
| P2X7 Receptor | Inflammation | Reduced stabilization and function |
| NLRP3 | Inflammasome assembly, Inflammation | Misfolding and degradation |
Mechanistic Elucidation of 17 Aag at the Molecular and Cellular Levels
Hsp90 Chaperone Function Disruption by 17-AAG
Hsp90 is an ATP-dependent molecular chaperone that plays a critical role in the folding, maturation, and stabilization of a diverse set of client proteins. frontiersin.orgnih.govjcpjournal.org Many of these client proteins are signaling molecules that are frequently mutated or overexpressed in cancer. nih.gov this compound disrupts Hsp90 function through a specific interaction with its N-terminal domain. oncotarget.combiomolther.org
Allosteric Modulation of Hsp90 ATP-binding Domain
This compound exerts its effects by specifically interacting with the N-terminal ATP-binding domain of Hsp90. oncotarget.combiomolther.org This interaction is competitive with ATP binding and inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone cycle. oncotarget.com The binding of this compound induces a conformational change within Hsp90. nih.gov Studies have shown that the binding affinity of this compound to Hsp90 in cancer cells can be significantly higher (approximately 100 times stronger) than in normal cells, potentially due to the presence of Hsp90 in distinct multichaperone complexes in transformed cells. jcpjournal.orgresearchgate.netmdpi.com
Destabilization and Disassembly of Hsp90 Client Protein Complexes (e.g., CDC37, P23, HSP40, HSP70, HSP70-HSP90 organizing protein, immunophilins)
Proteasomal Degradation of Hsp90 Client Proteins: The Ubiquitin-Proteasome System Linkage
A primary consequence of Hsp90 inhibition by this compound is the destabilization of its client proteins, rendering them susceptible to degradation via the ubiquitin-proteasome pathway. oncotarget.comjcpjournal.orgnih.govd-nb.info Once destabilized, client proteins are often ubiquitinated, marking them for degradation by the 26S proteasome. jcpjournal.orgnih.gov This linkage to the ubiquitin-proteasome system is a key mechanism by which this compound depletes levels of oncogenic and other signaling proteins that rely on Hsp90 for their stability and function. oncotarget.combiomolther.org
Intracellular Signaling Network Modulation by this compound
By inducing the degradation of Hsp90 client proteins, this compound effectively modulates numerous intracellular signaling pathways. Many of these pathways are dysregulated in cancer, contributing to uncontrolled cell growth, survival, and proliferation. oncotarget.combiomolther.org
Oncogenic Kinase and Receptor Degradation (e.g., EGFR, HER2, AKT, Raf-1, CDK4, N-ras, Ki-ras, c-Akt)
A significant number of oncogenic kinases and receptors are clients of Hsp90 and are consequently degraded upon treatment with this compound. This includes key players in various cancer-related signaling cascades. Examples of such client proteins whose levels are reduced by this compound include:
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase often overexpressed or mutated in various cancers. d-nb.infoplos.orgmednexus.orgresearchgate.netscienceopen.com Its degradation by this compound can inhibit downstream signaling pathways crucial for cell proliferation and survival. d-nb.infoplos.org
HER2 (Human Epidermal Growth Factor Receptor 2): Another receptor tyrosine kinase, closely related to EGFR, frequently amplified in breast cancer. d-nb.infonih.govnih.govfigshare.commrc.ac.ukguidetopharmacology.org HER2 is considered one of the most sensitive Hsp90-dependent client proteins identified. d-nb.info this compound has been shown to cause depletion of HER2, leading to growth inhibition in HER2-overexpressing cells. d-nb.info
AKT (Protein Kinase B): A key node in the PI3K/AKT signaling pathway, involved in cell survival, growth, and metabolism. oncotarget.comfrontiersin.orgnih.govguidetopharmacology.orguni.lumrc.ac.uk this compound treatment leads to the degradation of AKT. oncotarget.comjcpjournal.org
Raf-1 (C-RAF): A serine/threonine kinase in the MEK/ERK pathway, important for cell proliferation and differentiation. oncotarget.comd-nb.info this compound causes depletion of CRAF. oncotarget.com
CDK4 (Cyclin-Dependent Kinase 4): A kinase involved in cell cycle progression. oncotarget.comjcpjournal.orgmrc.ac.ukwikipedia.orgnih.govuni.luuni.lu Its degradation by this compound can induce cell cycle arrest. oncotarget.comnih.govjcpjournal.org
N-ras and Ki-ras: Small GTPases involved in signal transduction from receptor tyrosine kinases to downstream pathways like the RAF-MEK-ERK pathway. tocris.com this compound has been shown to inhibit the activity of N-ras and Ki-ras. tocris.com
c-Akt: Another designation for the AKT protein kinase. tocris.com this compound inhibits c-Akt. tocris.com
This widespread degradation of critical signaling proteins underlies the pleiotropic effects of this compound on cancer cells.
Induction of the Heat Shock Response
Inhibition of Hsp90 by agents like this compound can trigger a cellular stress response known as the heat shock response. oncotarget.complos.orgjneurosci.orgnih.govresearchgate.net This response is mediated by the activation of Heat Shock Factor 1 (HSF1), a transcription factor that is normally kept in an inactive complex with Hsp90. plos.orgnih.gov When this compound binds to Hsp90, HSF1 is released, translocates to the nucleus, and promotes the transcription of heat shock proteins (HSPs), including HSP70 (specifically the inducible isoform HSP72) and HSP27. oncotarget.complos.orgjneurosci.orgnih.govresearchgate.net
The induction of HSP70 is a notable consequence of this compound treatment. oncotarget.complos.orgjneurosci.orgnih.govresearchgate.net While the degradation of oncogenic client proteins is a desired therapeutic effect, the concurrent induction of pro-survival chaperones like HSP70 can potentially counteract the apoptotic signals and contribute to resistance in some contexts. oncotarget.complos.org HSP72, for instance, is known to interact with BAX and can reduce the apoptotic response to this compound. oncotarget.com
Based on the available search results, detailed quantitative data tables showing the precise levels of client protein degradation or the magnitude of heat shock protein induction across different cell lines or conditions were not consistently provided in a format suitable for generating interactive data tables. The information primarily describes the qualitative effect (degradation or induction) and the proteins involved.
Heat Shock Factor 1 (HSF1) Activation and Subsequent Upregulation of Chaperones (e.g., HSP70, HSP72)
The primary mechanism by which this compound induces chaperone upregulation is through the activation of HSF1. The binding of this compound to the N-terminal ATP-binding domain of HSP90 disrupts the complex formed between inactive HSF1 and HSP90. oncotarget.comnih.govfrontiersin.org This disruption releases HSF1, allowing it to trimerize and translocate to the nucleus. nih.govresearchgate.netfrontiersin.org Nuclear HSF1 then binds to HSEs in the promoters of target genes, leading to increased transcription of heat shock proteins like HSP70 and HSP72. oncotarget.comnih.govfrontiersin.orgnih.gov This induction of HSPs is a hallmark of the cellular heat shock response. nih.govfrontiersin.orgnih.govplos.org
Dual Role of Chaperone Induction: Stress Response and Potential Modulators of Drug Sensitivity
The induction of chaperones like HSP70 and HSP72 by this compound serves a dual role. On one hand, it represents a protective cellular stress response aimed at maintaining protein homeostasis under challenging conditions. nih.govfrontiersin.orgnih.govplos.org On the other hand, the increased levels of these prosurvival chaperones, particularly HSP70, can act as modulators of drug sensitivity and contribute to resistance to this compound's cytotoxic effects. plos.orgresearchgate.netmdpi.comoncotarget.comaacrjournals.org Studies have demonstrated that overexpression of HSP70 can confer resistance to this compound-induced apoptosis. researchgate.netmdpi.com This resistance can occur because HSP70 is capable of binding to pro-apoptotic proteins like BAX, inhibiting their activation and translocation to mitochondria, thereby blocking the initiation of apoptosis via the mitochondrial pathway. researchgate.net Conversely, silencing the expression of HSP70 has been shown to sensitize cancer cells to this compound and enhance the degradation of HSP90 client proteins. researchgate.netmdpi.comoncotarget.com This suggests that the induction of HSP70 is an "off-target" effect that can limit the therapeutic efficacy of HSP90 inhibitors like this compound. nih.govplos.org Strategies to counteract this resistance mechanism include combining this compound with inhibitors targeting HSP70 or HSF1. nih.govnih.govplos.orgmdpi.comoncotarget.com
Cell Cycle Progression Alterations: G2/M Phase Arrest
This compound has been shown to induce alterations in cell cycle progression, commonly leading to arrest at the G2/M phase. nih.govoncotarget.comresearchgate.netnih.gov Research in various cancer cell lines, including gallbladder cancer, lung cancer, and colon cancer, has consistently demonstrated that treatment with this compound results in a significant accumulation of cells in the G2/M phase of the cell cycle. oncotarget.comresearchgate.netnih.govspandidos-publications.com This increase in the G2/M population is typically accompanied by a corresponding decrease in the proportion of cells in the G0/G1 and S phases. oncotarget.com The observed cell cycle arrest is linked to molecular changes, including the downregulation of key cell cycle regulatory proteins such as Cyclin B1 and Cyclin D1, which are essential for G2/M transition and mitosis. oncotarget.comnih.govspandidos-publications.com Some studies suggest that the downregulation of STAT3 may contribute to the G2/M arrest by reducing the expression of Cyclin D1 and Cyclin B1. spandidos-publications.com However, the extent and nature of cell cycle arrest can vary depending on the specific cell line studied; for instance, some studies in parental HCT116 cells did not observe significant accumulation in any particular cell cycle phase in response to this compound. oncotarget.com
Data illustrating the effect of this compound on cell cycle distribution in gallbladder cancer cells (G-415 and GB-d1) after 24 hours of treatment:
| Cell Line | Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| G-415 | DMSO (Control) | ~55 | ~30 | ~15 |
| G-415 | 12 µM this compound | Decreased | Decreased | Increased (>30) |
| GB-d1 | DMSO (Control) | ~60 | ~25 | ~15 |
| GB-d1 | 12 µM this compound | Decreased | Decreased | Increased (>30) |
Programmed Cell Death Induction: Apoptosis and Necrosis
This compound is known to induce cell death, and this can occur through both programmed cell death (apoptosis) and non-programmed cell death pathways, such as necrosis. nih.govoncotarget.comnih.govaacrjournals.orgoup.commdpi.com While this compound's primary effect can be cytostatic in some cell lines, it is also capable of inducing apoptosis. nih.govoncotarget.com The mode and extent of cell death are often cell line-dependent. nih.govoncotarget.comoup.com In certain contexts, particularly when apoptotic pathways are compromised (e.g., in cells lacking BAX), necrosis can become the predominant mechanism of cell death induced by this compound. nih.govoncotarget.com Some studies have specifically noted that this compound can induce cell death without clear signs of apoptosis, suggesting the involvement of non-apoptotic mechanisms like necrosis. oup.com The inhibition of HSP90 by this compound has been implicated as a crucial factor influencing whether cells undergo necrosis, and in some cases, HSP90 inhibition can switch the mode of cell death from necrosis to apoptosis. mdpi.com
BAX-Dependent Apoptotic Pathways
A key pathway for this compound-induced apoptosis involves the pro-apoptotic protein BAX, a member of the BCL2 family. nih.govoncotarget.comnih.gov Studies using BAX-deficient cell lines have provided strong evidence that BAX is required for the induction of apoptosis in response to this compound. nih.govoncotarget.comnih.gov Treatment with this compound triggers a conformational change in BAX, which is a critical step in initiating the apoptotic cascade. nih.govashpublications.org This conformational change facilitates the translocation of BAX to the outer mitochondrial membrane, where it can multimerize. researchgate.netashpublications.orgresearchgate.net The activation and multimerization of BAX lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of pro-apoptotic factors like cytochrome c and SMAC/DIABLO from the mitochondria into the cytosol. nih.govresearchgate.net The release of these factors subsequently activates the caspase cascade, leading to the execution phase of apoptosis. nih.govresearchgate.net The activity of anti-apoptotic proteins such as BCL-2 and BCL-xL can modulate this process; their overexpression can inhibit this compound-induced BAX conformational change, cytochrome c release, and ultimately, apoptosis. nih.gov This highlights the regulatory role of the BCL-2 family of proteins in the mitochondrial apoptotic pathway engaged by this compound. nih.gov
Caspase Cascade Activation (e.g., Caspase-3, Calpain)
A central feature of this compound-induced apoptosis is the activation of the caspase cascade. nih.govspandidos-publications.comnih.govashpublications.orgresearchgate.net Following treatment with this compound, activation of initiator caspases, such as Caspase-9, and effector caspases, particularly Caspase-3, has been widely reported. nih.govspandidos-publications.comnih.govashpublications.orgresearchgate.net Caspase-9 activation is typically associated with the intrinsic (mitochondrial) apoptotic pathway, which is triggered by the release of cytochrome c from mitochondria following MOMP. nih.govresearchgate.netnih.gov Activated Caspase-9 then cleaves and activates downstream effector caspases, such as Caspase-3. nih.govnih.gov Caspase-3 is a key executioner caspase responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis, including the cleavage of PARP. nih.govnih.govresearchgate.net While calpains are another family of proteases that can be involved in cell death and have been linked to Caspase-3 activation in some contexts like ischemia, the primary mechanism of caspase activation by this compound, as supported by the search results, appears to be through the mitochondrial pathway involving BAX, cytochrome c release, Caspase-9, and Caspase-3. nih.govresearchgate.netnih.govuni-muenchen.de
Data demonstrating the effect of this compound on caspase activation:
| Cell Line | Treatment (Duration) | Molecular Event | Observation | Citation |
| H446 | 3.125-12.5 mg/l (48h) | Caspase-9 and Caspase-3 levels | Upregulated | nih.gov |
| HCT-116 | 1.25-5 mg/l (48h) | Caspase 9 and Caspase 3 | Upregulated | spandidos-publications.com |
| HL-60 | This compound treatment | Caspase-9 and Caspase-3 activation | Observed | nih.gov |
| Bcr-Abl+ leukemia cells | This compound + SAHA/SB (24h) | Caspase-3 and Caspase-8 activation | Synergistic induction | ashpublications.org |
| HT29 | This compound alone | Caspase-9 processing | Observed | researchgate.net |
| HT29 | This compound + TRAIL | Caspase-3 activation, PARP cleavage | Increased | researchgate.net |
Oxidative Stress Induction and Calcium Homeostasis Dysregulation
Oxidative stress, defined by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, and dysregulation of intracellular calcium homeostasis are implicated in various cell death pathways. elsevier.esmdpi.comcellphysiolbiochem.com While the primary mechanism of this compound involves HSP90 inhibition, some research suggests potential links to these processes. One study indicates that this compound can directly interact with voltage-dependent anion channels (VDAC), independently of HSP90, leading to an increase in intracellular calcium ion concentration. researchgate.net Elevated intracellular calcium levels can disrupt cellular function and contribute to cell death. cellphysiolbiochem.com Mitochondrial dysfunction, which can be influenced by various factors, is known to contribute to both increased ROS generation and alterations in intracellular calcium homeostasis. elsevier.escellphysiolbiochem.com While the direct and primary role of this compound in inducing significant oxidative stress or calcium dysregulation as the main driver of cell death, separate from its effects on HSP90 client proteins and the subsequent apoptotic cascade, requires further detailed investigation, the ability of this compound to increase intracellular calcium levels has been reported. researchgate.net
Autophagic Pathway Activation and Regulation
This compound has been shown to influence the autophagic pathway, a cellular process involving the degradation and recycling of damaged organelles and misfolded proteins. The interaction between this compound and autophagy is complex and can vary depending on the cellular context.
Induction of Autophagosome Formation (e.g., LC3-II)
Treatment with this compound has been observed to induce the formation of autophagosomes, a key step in the autophagy pathway. This induction is often indicated by an increased conversion of microtubule-associated proteins 1A/1B light chain 3B (LC3B) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II). The accumulation of LC3-II and the formation of LC3-positive puncta are considered markers of autophagosome formation. Studies have shown that this compound treatment leads to the recruitment of LC3-II and the formation of these punctate structures in various cell types. plos.orgnih.govresearchgate.net For instance, in an oligodendroglial cell line expressing human α-synuclein, this compound treatment resulted in a time and concentration-dependent increase in LC3-II levels. plos.orgnih.gov Similarly, studies in hepatocellular carcinoma cells treated with this compound observed a decreased level of LC3-I to LC3-II conversion and a decrease in p62 protein levels, both indicative of autophagy activation. spandidos-publications.comspandidos-publications.com
Modulation of Autophagosome Maturation and Flux
Beyond the induction of autophagosome formation, this compound can also modulate the subsequent steps of autophagy, including autophagosome maturation and flux. Autophagic flux refers to the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. While some studies indicate that this compound induces autophagosome formation, others suggest that it might impede autophagic flux, potentially leading to the accumulation of autophagosomes. biorxiv.org For example, research in Leishmania parasites treated with this compound showed that while autophagosomes were formed, their maturation process, specifically the fusion with lysosomes and glycosomes, was inhibited. nih.gov This resulted in the accumulation of immature autophagosomes. nih.gov Conversely, some studies suggest that this compound can enhance autophagic flux. plos.org The effect of this compound on autophagic flux appears to be context-dependent and may involve the modulation of different proteins involved in autophagosome trafficking and fusion.
Interplay between Autophagy and Apoptosis in Cellular Fate
The interplay between autophagy and apoptosis in determining cellular fate upon this compound treatment is a critical aspect of its mechanism. Autophagy can act as a survival mechanism, allowing cells to cope with stress by removing damaged components. However, excessive or dysfunctional autophagy can also contribute to cell death. Similarly, apoptosis is a programmed cell death pathway. The balance between these two processes significantly influences the cellular response to this compound. spandidos-publications.commolbiolcell.org
Studies have shown that this compound can induce both apoptosis and autophagy. spandidos-publications.comresearchgate.net The activation of autophagy by this compound may sometimes serve a protective role, potentially attenuating drug-induced apoptotic responses. spandidos-publications.comspandidos-publications.com However, in certain contexts, inhibiting autophagy in combination with this compound treatment can enhance apoptosis. spandidos-publications.comspandidos-publications.com For instance, in hepatocellular carcinoma cells, combining this compound with an autophagy inhibitor led to a markedly enhanced level of apoptosis compared to this compound alone. spandidos-publications.com This suggests that in this context, autophagy might be acting as a survival mechanism that, when blocked, sensitizes cells to this compound-induced apoptosis. spandidos-publications.com The specific cellular context, including the cell type and the presence of other stimuli, can influence whether autophagy promotes survival or contributes to cell death in response to this compound.
Modulation of Specific Developmental and Survival Pathways (e.g., PI3K/AKT/mTOR, Hedgehog signaling pathway, MAPK)
This compound's inhibition of HSP90 leads to the destabilization of numerous client proteins that are key components of various developmental and survival signaling pathways. Modulation of these pathways is central to the cellular effects of this compound.
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and proliferation, and its components, particularly AKT, are known HSP90 client proteins. oncotarget.comaacrjournals.orgascopubs.org this compound treatment has been shown to inhibit this pathway by reducing the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). spandidos-publications.comspandidos-publications.com This inhibition contributes to the anti-proliferative and pro-apoptotic effects of this compound in various cancer cells. oncotarget.comaacrjournals.orgascopubs.org For example, in multiple myeloma cells, this compound inhibited the PI3K pathway at the level of AKT. aacrjournals.org Data from studies using western blot analysis have demonstrated significantly decreased levels of p-Akt and p-mTOR expression following this compound treatment. spandidos-publications.comspandidos-publications.com
The Hedgehog signaling pathway plays a crucial role in development and is often reactivated in various cancers, contributing to tumor growth and drug resistance. spandidos-publications.comnih.gov Components of this pathway, such as Gli1 and Smoothened (Smo), can be influenced by HSP90 activity. spandidos-publications.com this compound has been shown to inhibit the Hedgehog signaling pathway, contributing to its anti-cancer effects, particularly in cancer stem cells. spandidos-publications.comnih.govproquest.com Studies in osteosarcoma cells have demonstrated that this compound inhibits stem cell-like properties and chemoresistance through the repression of the Hedgehog signaling pathway, potentially mediated by glycogen (B147801) synthase kinase (GSK) 3β inactivation. spandidos-publications.comnih.gov this compound treatment reduced the expression of Hsp90 and Gli1 in sarcosphere cells. spandidos-publications.com
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 MAPK subpathways, is involved in regulating cell proliferation, differentiation, and survival. Several kinases within the MAPK pathway, such as Raf-1 and mutated BRAF, are HSP90 client proteins. apexbt.comnih.govplos.org Inhibition of HSP90 by this compound leads to the destabilization and degradation of these client proteins, thereby inhibiting MAPK signaling. apexbt.comnih.govplos.org This inhibition contributes to the anti-proliferative and pro-apoptotic effects of this compound. apexbt.comnih.govplos.org For instance, this compound treatment inhibited the phosphorylation of JNK, ERK, and p38 MAPK in M1-polarized macrophages. frontiersin.org In melanoma cells, this compound inhibited ERK signaling and cell growth by destabilizing CRAF. plos.org
Here is a data table summarizing the effects of this compound on key signaling pathways:
| Pathway | Key Components Affected by this compound (Examples) | Observed Effect of this compound | Cellular Outcome(s) |
| PI3K/AKT/mTOR | AKT, mTOR | Inhibition | Decreased proliferation, increased apoptosis spandidos-publications.comspandidos-publications.comoncotarget.comaacrjournals.orgascopubs.org |
| Hedgehog signaling pathway | Gli1, Smo | Inhibition | Reduced cancer stem cell properties, decreased chemoresistance spandidos-publications.comnih.govproquest.com |
| MAPK | Raf-1, BRAF, ERK, JNK, p38 MAPK | Inhibition | Decreased proliferation, increased apoptosis, reduced inflammation apexbt.comnih.govplos.orgfrontiersin.org |
Note: This is an interactive data table. You can click on the headers to sort the data.
Immunomodulatory and Anti-inflammatory Effects (e.g., NF-κB, JAK2-STAT3 pathways)
Beyond its direct effects on cancer cells and survival pathways, this compound also exhibits immunomodulatory and anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the immune response and inflammation.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Activation of NF-κB leads to the transcription of pro-inflammatory genes. HSP90 is involved in the activation and stabilization of components of the NF-κB pathway, such as IKK. mdpi.com this compound has been shown to attenuate NF-κB activation by inhibiting HSP90. frontiersin.orgnih.govnih.govresearchgate.netnih.gov This inhibition can occur through various mechanisms, including affecting the nuclear translocation of NF-κB subunits (like p65) and their binding to DNA, as well as influencing nucleosome reorganization at target gene promoters. nih.gov Studies have demonstrated that this compound treatment downregulates the levels of both NF-κB p65 and phosphorylated NF-κB p65. frontiersin.org Furthermore, this compound blocked the induction of NF-κB target genes such as IKBα, IL-8, and matrix metalloproteinase-9. nih.gov
The Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling cascade involved in inflammation and immune cell function. JAK2 is an HSP90 client protein, and its activation leads to the phosphorylation and activation of STAT3, which then promotes the transcription of genes involved in inflammation and cell survival. researchgate.netresearchgate.netfrontiersin.org this compound has been shown to suppress the JAK2-STAT3 pathway, contributing to its anti-inflammatory effects. nih.govnih.govresearchgate.net By inhibiting HSP90, this compound can reduce the phosphorylation levels of JAK2 and STAT3. nih.govresearchgate.net This modulation of the JAK2-STAT3 pathway contributes to the attenuation of inflammation induced by pro-inflammatory stimuli, such as those released by M1-polarized macrophages. nih.govnih.gov
Here is a data table illustrating the effects of this compound on immunomodulatory and anti-inflammatory pathways:
| Pathway | Key Components Affected by this compound (Examples) | Observed Effect of this compound | Cellular/Physiological Outcome(s) |
| NF-κB | NF-κB p65, p-NF-κB p65, IKK | Inhibition | Reduced pro-inflammatory gene expression, attenuated inflammation frontiersin.orgnih.govnih.govresearchgate.netnih.gov |
| JAK2-STAT3 | JAK2, p-JAK2, STAT3, p-STAT3 | Inhibition | Reduced inflammation, attenuated inflammatory responses nih.govnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org |
Note: This is an interactive data table. You can click on the headers to sort the data.
Preclinical Efficacy and Therapeutic Potential of 17 Aag
Rational Combination Therapy Strategies in Preclinical Research
Preclinical research has explored numerous combinations of 17-AAG with other therapeutic agents to identify synergistic or potentiating effects. These strategies aim to target multiple pathways simultaneously, reduce the likelihood of resistance, and potentially lower the effective doses of individual agents, thereby mitigating toxicity.
Synergy with Conventional Chemotherapeutic Agents (e.g., paclitaxel (B517696), gemcitabine (B846), cisplatin)
Preclinical studies have reported synergistic interactions between this compound and conventional chemotherapeutic agents such as paclitaxel, gemcitabine, and cisplatin (B142131) nih.govsci-hub.se. For instance, this compound has been shown to potentiate the effect of cytotoxic drugs, with pronounced synergy observed with paclitaxel and nocodazole (B1683961) researchgate.net. Studies have indicated that this compound can sensitize tumor cells to taxol-induced apoptosis nih.gov.
The combination of this compound and cisplatin has demonstrated synergistic effects in vitro, partly attributed to the inhibition of the heat shock response induced by this compound nih.gov. Preclinical data also support the synergy between this compound and gemcitabine, whether administered simultaneously or sequentially nih.gov. One proposed mechanism for the enhanced cytotoxicity of gemcitabine when combined with this compound is the degradation of Chk1, an HSP90 client protein, by this compound, which abrogates the G1/S arrest induced by gemcitabine nih.gov.
Potentiation with Molecularly Targeted Agents (e.g., anti-EGFR antibodies, VEGF inhibitors, Raf kinase inhibitors, TRAIL)
This compound's ability to inhibit HSP90 affects the stability and function of numerous oncogenic client proteins, making it a rational partner for molecularly targeted agents. Preclinical studies have explored combinations with inhibitors targeting pathways such as EGFR, VEGF, and Raf kinase, as well as with TRAIL.
HSP90 client proteins include key components of signaling pathways frequently dysregulated in cancer, such as EGFR, HER2, and components of the Raf-MAPK pathway nih.govtocris.complos.org. Inhibition of HSP90 by this compound can lead to the degradation of these client proteins, thus disrupting downstream signaling. This provides a basis for combining this compound with agents that directly target these proteins or pathways. For example, this compound has been shown to inhibit the activity of oncogenic proteins like p185erbB-2 (HER2) tocris.com. TKI-resistant EGFR mutant receptors are particularly sensitive to HSP90 inhibitors, and these agents can synergize with EGFR inhibitors nih.gov.
Combining this compound with Raf kinase inhibitors has also been investigated, given that the HSP90 molecular chaperone mechanism regulates the Raf kinase signaling pathway researchgate.netspandidos-publications.com. Preclinical studies have shown that this compound can interfere with oncogenic RAF stability and function researchgate.net.
Furthermore, bortezomib (B1684674) has demonstrated enhanced in vitro and/or in vivo anticancer effects when combined with agents such as TRAIL/Apo2L, a cell death-inducing ligand nih.gov. Pretreatment with bortezomib sensitized multiple myeloma, myeloid leukemia, and renal cancer cells to TRAIL/Apo2L-induced apoptosis nih.gov. While this highlights the potential for combination with TRAIL, the direct potentiation of TRAIL by this compound through HSP90 inhibition is also a subject of preclinical investigation.
Integration with Proteasome Inhibitors (e.g., bortezomib)
The combination of HSP90 inhibitors and proteasome inhibitors like bortezomib has shown promise in preclinical settings, particularly in multiple myeloma. HSP90 and the proteasome are both involved in protein homeostasis, and inhibiting both can lead to synergistic effects by overwhelming the cell's protein degradation machinery and promoting the accumulation of misfolded or ubiquitinated proteins, leading to apoptosis.
Preclinical studies have shown synergistic antiproliferative and proapoptotic effects when bortezomib is combined with this compound in vitro nih.gov. This combination has been evaluated in multiple myeloma, suggesting that it yields better responses than bortezomib alone in some patients iiarjournals.org. Studies using myeloma cell lines and in vivo xenograft models have demonstrated the synergistic efficacy of IPI-504 (a derivative of this compound) with bortezomib pnas.org.
Combined Modalities with Autophagy Inhibitors
Autophagy is a cellular process that can promote survival, and its activation can sometimes be a resistance mechanism to cancer therapies, including HSP90 inhibition. Combining HSP90 inhibitors with autophagy inhibitors is a strategy to block this survival pathway and enhance cell death.
Preclinical trials have evaluated the effect of combining this compound with autophagy inhibitors such as 3-methyladenine (B1666300) (3-MA) researchgate.netnih.govnih.gov. Studies in hepatocellular carcinoma models have shown that while this compound treatment alone can enhance both apoptosis and autophagy, the combination of this compound and 3-MA resulted in a marked increase in apoptosis without enhanced autophagy nih.govnih.gov. This suggests that inhibiting autophagy can prevent a potential compensatory survival mechanism induced by this compound, thereby augmenting its apoptotic effects nih.gov.
Combinatorial Approaches with Small-Molecule Kinase Inhibitors (e.g., D11)
Combining this compound with small-molecule kinase inhibitors is another strategy to target multiple signaling pathways and overcome potential resistance mechanisms. For example, resistance to HSP90 inhibitors can be attributed to the induction of the heat shock response, including the increased expression of pro-survival chaperones like HSP70 plos.orgnih.gov.
Preclinical studies have investigated the combination of this compound with the small-molecule kinase inhibitor D11 in brain cancer cells plos.orgnih.govmdpi.com. Treatment with this compound alone led to HSP90 inhibition and an increase in HSP70 expression plos.orgnih.gov. However, co-treatment with D11 suppressed the heat shock response and inhibited HSF1 transcriptional activity, leading to a significant reduction in HSP70 and HSP27 levels plos.orgnih.gov. This combination resulted in enhanced cytotoxicity and increased levels of LC3-II, suggesting autophagy induction nih.gov. These findings support that combining D11 with HSP90 inhibition by this compound can potentially overcome acquired resistance induced by the heat shock response nih.gov.
Applications Beyond Oncological Research
While extensively studied for its anticancer potential, the therapeutic benefit of HSP90 inhibitors like this compound may extend beyond oncology frontiersin.org. Preclinical studies are investigating their potential in other health conditions, including neurodegenerative disorders frontiersin.org.
This compound has been shown to protect neuroprogenitor cells against stress-induced apoptosis at low concentrations in vitro tocris.com. This suggests a potential role in conditions where protecting neuronal cells from stress is beneficial. Additionally, recent studies have explored the antifungal activity of this compound, particularly in combination with azoles against azole-resistant Candida species nih.gov. In vitro studies showed that this compound alone had limited antifungal activity, but synergistic effects were observed when combined with itraconazole, voriconazole, or posaconazole (B62084) against drug-resistant Candida isolates nih.gov. This antifungal effect may be related to the inhibition of ATPase activity inherent in fungal cells by this compound and the induction of reactive oxygen species (ROS) accumulation nih.gov.
These preclinical investigations highlight the diverse potential applications of this compound beyond its primary focus in cancer therapy, suggesting its relevance in other disease areas where HSP90 or related pathways play a significant role.
Neuroprotection in Models of Neurodegenerative Diseases
This compound has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases, conditions often characterized by the accumulation of misfolded proteins.
In models of synucleinopathies, such as Parkinson's disease, which involve the aggregation of alpha-synuclein (B15492655), this compound has been shown to attenuate alpha-synuclein toxicity. guidetopharmacology.orgfishersci.canih.gov Studies in cultured cells indicate that this compound can prevent alpha-synuclein oligomerization and facilitate its clearance. guidetopharmacology.org This clearance may occur through enhancing pathways like macroautophagy. guidetopharmacology.orgfishersci.ca
In models of polyglutamine disorders, including Spinal and Bulbar Muscular Atrophy (SBMA), this compound treatment has ameliorated motor impairments in transgenic mouse models. nih.govinvivochem.cnuni.lu This therapeutic effect was associated with a reduction in the levels of both monomeric and aggregated forms of the mutant androgen receptor (AR), the protein responsible for SBMA. nih.govinvivochem.cn Research suggests that mutant AR exhibits a higher affinity for Hsp90 compared to its wild-type counterpart, leading to its preferential degradation in the presence of this compound. nih.govinvivochem.cn Additionally, this compound treatment was observed to mildly induce the expression of Hsp70 and Hsp40. nih.govinvivochem.cn
Studies in models of retinal degeneration, such as autosomal dominant retinitis pigmentosa (RP) and optic nerve crush, have also indicated neuroprotective effects of this compound. fishersci.caidrblab.netnih.govnih.govctdbase.org In a murine model of RP10 caused by a mutation in the IMPDH1 gene, this compound treatment reduced the formation of mutant IMPDH1 aggregates and protected photoreceptor cells from degeneration. fishersci.canih.gov This protection was partly attributed to the augmentation of stress-induced heat shock protein expression. fishersci.canih.gov In a rat model expressing the P23H rhodopsin mutation, this compound was found to enhance the vectorial transport of the mutant rhodopsin and suppress an endocytosis defect. nih.gov Furthermore, intravitreal injection of this compound increased the survival of retinal ganglion cells (RGCs) following optic nerve crush in a rat model, correlating with an upregulation of Hsp70 expression. idrblab.netctdbase.org
Antiparasitic Activity in Protozoan and Filarial Models
Hsp90 has been identified as a potential target for antiparasitic therapies. citeab.comwikipedia.org this compound has demonstrated antiparasitic activity in preclinical models involving protozoan and filarial parasites.
In models of leishmaniasis, caused by Leishmania protozoa, this compound has shown effectiveness both in vitro and in vivo against cutaneous forms of the disease. citeab.comwikipedia.orgemdocs.netciteab.comhznu.edu.cntocris.com Treatment with this compound in infected mice resulted in a reduction in skin lesion size and parasite load at the infection site. emdocs.net Mechanistically, this compound has been shown to induce an autophagy pathway in Leishmania promastigotes, contributing to parasite death. citeab.comwikipedia.org It has also been observed to affect the transformation of promastigotes into amastigote-like forms and to kill intracellular amastigotes. citeab.com Furthermore, this compound has been found to sensitize Leishmania parasites to the effects of the ether lipid edelfosine. citeab.com
In filarial models, utilizing the adult filarial parasite Setaria cervi in vitro, this compound treatment led to decreased parasite motility and viability. nih.govciteab.com This effect was linked to the induction of oxidative stress within the parasites, disruptions in calcium homeostasis, and the initiation of apoptosis. nih.govciteab.com Specifically, this compound treated parasites showed reduced activity of antioxidant enzymes and an increase in the production of reactive oxygen species (ROS). nih.govciteab.com
Regulation of Proteostasis in Protein Misfolding Disorders
As an Hsp90 inhibitor, this compound plays a role in modulating cellular proteostasis, particularly in the context of protein misfolding disorders. fishersci.canih.govinvivochem.cnidrblab.netsigmaaldrich.com Its therapeutic effects in neurodegenerative diseases are closely associated with its influence on the protein quality control machinery. fishersci.canih.govinvivochem.cnguidetopharmacology.orgfishersci.cauni.lunih.gov
This compound's ability to inhibit Hsp90 can lead to the degradation of misfolded client proteins. nih.govinvivochem.cn In diseases characterized by the accumulation of toxic protein aggregates, such as synucleinopathies and polyglutamine disorders, this compound has been shown to reduce the levels of these aggregated species. fishersci.canih.govinvivochem.cnguidetopharmacology.orgfishersci.cauni.lunih.gov This reduction in protein aggregation is facilitated by the promotion of clearance pathways, including macroautophagy and the proteasome system. nih.govinvivochem.cnguidetopharmacology.orgfishersci.ca
Furthermore, this compound can induce the expression of other heat shock proteins, such as Hsp70 and Hsp40. fishersci.canih.govinvivochem.cnidrblab.netsigmaaldrich.comnih.gov These chaperones are critical components of the cellular machinery responsible for assisting in protein folding and facilitating the degradation of terminally misfolded proteins, thereby contributing to the amelioration of protein misfolding pathology. fishersci.canih.govinvivochem.cnidrblab.netsigmaaldrich.comnih.gov
Attenuation of Inflammation and Catabolism in Specific Tissue Degeneration Models
Preclinical studies have investigated the effects of this compound on inflammation and catabolism in models of tissue degeneration, specifically in the context of intervertebral disc degeneration (IVDD).
In models focusing on nucleus pulposus (NP) degeneration, a key component of IVDD, this compound has demonstrated anti-inflammatory and anti-catabolic properties. It was found to attenuate inflammation and catabolism induced by M1-polarized macrophages in NP cells.
The anti-inflammatory effects of this compound involve the inhibition of the pro-inflammatory activity of M1 macrophages, partly through targeting signaling pathways such as NF-κB and MAPK. In NP cells, this compound dampened the inflammatory and catabolic responses induced by conditioned medium from M1 macrophages. This effect was mediated by the upregulation of HSP70 and the suppression of the JAK2-STAT3 pathway.
Evidence from in vitro IVD culture models and murine disc puncture models supports these findings, showing that this compound treatment led to decreased levels of inflammatory factors, including IL-1β and TNF-α, and matrix-degrading proteases, such as MMP13, in IVD tissues.
Impact on Cancer Stem Cell Phenotypes and Chemoresistance
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to contribute to drug resistance, tumor recurrence, and metastasis. ebiohippo.com this compound has been explored for its potential to target CSCs and overcome chemoresistance in certain cancer models.
In studies involving osteosarcoma (OS) cells, this compound demonstrated the ability to suppress the stem cell-like phenotype. ebiohippo.com Treatment with this compound reduced the spheroid-forming ability, migration, and invasion of OS sarcosphere cells, which are enriched for CSCs. ebiohippo.com Furthermore, this compound treatment suppressed chemoresistance in these cells, enhancing their sensitivity to chemotherapeutic agents like methotrexate (B535133) and cisplatin. ebiohippo.com The underlying mechanism was linked to the repression of the Hedgehog signaling pathway, mediated by GSK3β inactivation. ebiohippo.com
In chronic myeloid leukemia (CML) stem-like cells (specifically CD44high K562 cells), the sensitivity to this compound was found to be potentiated by inhibiting SIRT1. Depletion of SIRT1 led to the downregulation of CSC-related molecules and heat shock factors/proteins, thereby sensitizing the cells to this compound. The inhibition of SIRT1 also suppressed this compound-mediated activation of HSF1/Hsps and P-gp-mediated efflux, mechanisms that can contribute to Hsp90 inhibitor resistance.
Lymphoma and Acute Myeloid Leukemia (AML) CSCs have also shown selective sensitivity to this compound treatment at low concentrations. This selective effect resulted in the induction of apoptosis and ablation of colony formation in CSCs, with less impact on the differentiated tumor cell population. This selective targeting was associated with the loss of HIF1a function, which is crucial for the maintenance of these CSCs. High expression of HSF1 was identified as a potential mechanism of resistance to this compound in non-CSCs.
Mechanisms of Acquired Resistance to 17 Aag in Preclinical Systems
Elucidation of Molecular and Cellular Resistance Mechanisms
Resistance to 17-AAG in preclinical models can arise through various mechanisms, including alterations in drug metabolism, upregulation of pro-survival proteins, enhanced drug efflux, and activation of alternative signaling pathways.
Role of NAD(P)H Quinone Dehydrogenase 1 (NQO1) Activity in Bioactivation
This compound is a benzoquinone ansamycin (B12435341) that requires metabolic activation by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, to its more potent hydroquinone (B1673460) form. nih.govnih.govaacrjournals.org NQO1 catalyzes the two-electron reduction of this compound, leading to the generation of the active species that binds to HSP90. nih.govnih.govmdpi.com
Studies have shown a correlation between NQO1 catalytic activity and the sensitivity of cancer cell lines and xenografts to this compound. nih.gov Conversely, reduced NQO1 expression or activity has been identified as a likely mechanism of acquired resistance to this compound in preclinical models, including glioblastoma and melanoma cell lines. nih.govnih.govresearchgate.netresearchgate.net For example, glioblastoma cell lines that developed acquired resistance to this compound showed markedly decreased NQO1 activity and protein levels. nih.govnih.gov This reduced bioactivation limits the intracellular concentration of the active hydroquinone form of this compound, thereby diminishing its inhibitory effect on HSP90. nih.gov
Pretreatment with NQO1 inhibitors has been shown to increase the IC50 of this compound in various cancer cell lines, further supporting the role of NQO1 in this compound sensitivity. plos.org
Compensatory Upregulation of Pro-Survival Heat Shock Proteins (e.g., HSP72)
Inhibition of HSP90 by this compound can trigger a heat shock response, mediated by heat shock factor 1 (HSF1), leading to the compensatory upregulation of other heat shock proteins, particularly HSP72 (also known as HSP70 or HSPA1A) and HSP27. nih.govoaepublish.comaacrjournals.orgmdpi.comaacrjournals.orgiiarjournals.orgplos.orgoncotarget.com This upregulation of pro-survival chaperones can counteract the apoptotic effects induced by HSP90 inhibition and contribute to acquired resistance. mdpi.complos.org
Several studies have demonstrated increased expression of HSP72 and HSP27 in cancer cells that have developed resistance to this compound. nih.govoaepublish.comaacrjournals.orgplos.org For instance, glioblastoma cell lines continuously exposed to this compound exhibited increased levels of HSP90, HSP72, and HSP27 compared to their parental counterparts. nih.gov Overexpression of HSP70 has been shown to resist apoptosis induced by this compound. mdpi.com Similarly, upregulation of HSP27 has been reported to promote this compound resistance, potentially by modulating glutathione (B108866) levels. mdpi.com
This compensatory mechanism highlights the complexity of targeting the chaperone network and suggests that simultaneous inhibition of multiple HSPs might be necessary to overcome resistance. mdpi.com
Enhanced Drug Efflux through ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein)
Increased efflux of this compound mediated by ATP-Binding Cassette (ABC) transporters, such as P-glycoprotein (P-gp, ABCB1), is another mechanism contributing to acquired resistance in preclinical settings. nih.govnih.govaacrjournals.orgnih.govmdpi.comescholarship.orgfrontiersin.org P-gp is an efflux pump that can transport a wide range of structurally diverse anticancer drugs out of cells, leading to reduced intracellular drug accumulation and decreased sensitivity. nih.govaacrjournals.orgescholarship.orgfrontiersin.org
Preclinical studies have shown that prolonged exposure of cancer cells to this compound can lead to the upregulation of P-glycoprotein expression. nih.govaacrjournals.org For example, PC3 prostate cancer cells cultured long-term in the presence of this compound developed resistance and exhibited increased mRNA expression of P-glycoprotein. nih.govaacrjournals.org While some studies suggest that P-gp can efflux this compound, the extent to which it contributes to acquired resistance can vary depending on the cell line and the level of P-gp expression. nih.govnih.govmdpi.com Some research indicates that while P-gp expression can affect sensitivity to this compound, its role in acquired resistance in certain cell lines may be less significant compared to other mechanisms like the heat shock response. nih.gov However, other ABC transporters like MRP1 (ABCC1) and BCRP (ABCG2) have also been implicated in multidrug resistance and could potentially contribute to this compound efflux. nih.govescholarship.orgfrontiersin.org
Activation of Redundant or Bypass Signaling Pathways
Cancer cells can also develop resistance to HSP90 inhibitors like this compound by activating redundant or bypass signaling pathways that compensate for the inhibition of HSP90 client proteins. aacrjournals.orgthno.orgaacrjournals.org HSP90 chaperones numerous client proteins involved in critical signaling pathways that regulate cell proliferation, survival, and growth, such as the PI3K/AKT/mTOR, RAS/RAF/MAPK, and HER receptor pathways. nih.govoaepublish.comthno.orgresearchgate.net
Inhibition of HSP90 by this compound leads to the degradation of these client proteins, disrupting downstream signaling. However, resistant cells may activate alternative pathways or upregulate other proteins that maintain signaling flux. For instance, resistance to this compound has been linked to the activation of the STAT3 pathway, potentially driven by the upregulation of IL6 through the RAF/MEK/ERK and PI3K/AKT/mTOR pathways following this compound treatment. thno.org In Ewing sarcoma cells, upregulation of PDGFR-β was identified as a potential bypass resistance pathway to IGF-1R inhibition, a client protein of HSP90. researchgate.net Similarly, in melanoma cells, resistance to BRAF inhibitors can be overcome by HSP90 blockade, suggesting that HSP90 inhibition can affect bypass mechanisms. aacrjournals.orgplos.org
These findings underscore the ability of cancer cells to rewire their signaling networks to maintain survival and proliferation in the face of HSP90 inhibition.
Preclinical Strategies to Circumvent Resistance
Overcoming acquired resistance to this compound is a major focus of preclinical research. Strategies often involve combining this compound with other therapeutic agents to target multiple pathways or overcome specific resistance mechanisms.
Rational Design of Combination Therapies to Overcome Resistance Pathways
Rational design of combination therapies aims to enhance the efficacy of this compound by simultaneously targeting the mechanisms of resistance or by exploiting synergistic interactions between drugs. Preclinical studies have explored various combinations to overcome resistance pathways.
Combining this compound with inhibitors of pathways that become activated in resistant cells, such as the MEK/ERK or PI3K/AKT pathways, has shown promise in preclinical models. thno.org For example, treatment with inhibitors targeting MEK/ERK or PI3K/Akt enhanced the inhibitory effect of this compound on cancer cell survival and colony formation in resistant cell populations. thno.org
Strategies to counteract the compensatory upregulation of pro-survival HSPs, such as co-treatment with inhibitors of HSP70 or HSF1, are also being investigated. mdpi.complos.org Knockdown of HSP70 has been shown to enhance the apoptotic effect of HSP90 inhibition in preclinical models. mdpi.comiiarjournals.orgplos.org
Combining this compound with agents that affect NQO1 activity or bypass the need for NQO1 bioactivation could potentially overcome resistance related to low NQO1 levels. While this compound itself requires NQO1, other HSP90 inhibitors with different activation mechanisms may be effective in cells with low NQO1. nih.govnih.govresearchgate.net
Furthermore, combining this compound with conventional chemotherapeutic agents or targeted therapies that address the activated bypass pathways has shown synergistic activity in various preclinical cancer models. oaepublish.commdpi.comaacrjournals.orgspandidos-publications.comnih.govnih.govnih.govkjcls.org Examples include combinations with cisplatin (B142131), HER2-targeted therapies like trastuzumab, or inhibitors of the RAS/RAF/MAPK pathway like sorafenib. mdpi.comspandidos-publications.comnih.govnih.govnih.gov The rationale is that simultaneously inhibiting HSP90 and another critical pathway or inducing different types of cellular stress can prevent the emergence of resistant clones or resensitize resistant cells.
Preclinical data support the potential of rational combination therapies to circumvent acquired resistance to this compound by simultaneously targeting multiple vulnerabilities in cancer cells.
Development and Evaluation of Next-Generation Hsp90 Inhibitors with Distinct Resistance Profiles (e.g., VER-50589, NVP-AUY922, BIIB021)
The emergence of resistance to first-generation Hsp90 inhibitors like this compound has driven the development of next-generation inhibitors with improved pharmacological properties and distinct resistance profiles. These newer compounds often lack the benzoquinone moiety present in ansamycins, which is associated with NQO1-dependent metabolism and hepatotoxicity nih.govnih.goviiarjournals.orgplos.org.
VER-50589 is a synthetic resorcinolic pyrazole/isoxazole (B147169) amide analog that has shown potent Hsp90 inhibitory activity in preclinical studies researchgate.netaacrjournals.org. It exhibits higher cellular potency compared to some other analogs and its activity is independent of NQO1 levels, suggesting it could overcome resistance mediated by reduced NQO1 activity researchgate.netaacrjournals.org. Preclinical data indicates that VER-50589 binds tightly to human Hsp90β with a dissociation constant (Kd) of 4.5 nM aacrjournals.org. In human cancer cell lines, VER-50589 has demonstrated antiproliferative activity with a mean GI50 value of 78 nM aacrjournals.orgapexbt.com. Notably, resistance to this compound has not been generated with VER-50589 in glioblastoma cells researchgate.netresearchgate.net.
NVP-AUY922 (also known as AUY922) is another highly potent, non-geldanamycin Hsp90 inhibitor belonging to the isoxazole family aacrjournals.orgaacrjournals.org. It inhibits Hsp90 ATPase activity with low nanomolar potency aacrjournals.orgaacrjournals.org. Preclinical studies have shown NVP-AUY922 to be significantly more potent than this compound in various cancer cell lines plos.orgaacrjournals.org. Its activity is independent of NQO1 metabolism, addressing a key limitation of this compound plos.org. NVP-AUY922 has demonstrated potent antitumor activity in preclinical breast cancer models and potently inhibited proliferation in a large panel of non-small cell lung cancer (NSCLC) cell lines nih.govnih.gov. Similar to VER-50589, resistance to this compound was not generated with NVP-AUY922 in glioblastoma cells researchgate.netresearchgate.net. NVP-AUY922 has also shown efficacy in overcoming resistance to other targeted therapies in preclinical models, such as EGFR and ALK inhibitors in NSCLC aacrjournals.org.
BIIB021 is a synthetic purine-scaffold Hsp90 inhibitor that is orally bioavailable nih.govresearchgate.netresearchgate.net. It inhibits Hsp90 by binding to the N-terminal ATP-binding domain researchgate.netresearchgate.net. BIIB021 does not require activation by NQO1 and is not a substrate for certain drug efflux pumps like P-glycoprotein and MRP-1, which are mechanisms that can contribute to drug resistance nih.govresearchgate.net. Preclinical studies have shown BIIB021 to be active against a wider panel of tumors and to have an improved pharmacological profile compared to this compound nih.gov. It has demonstrated potent cytotoxicity against imatinib-sensitive and -resistant chronic myeloid leukemia cells in preclinical models spandidos-publications.com. BIIB021 has also shown preferential cytotoxicity towards primary effusion lymphoma cells compared to non-PEL cells in preclinical studies nih.gov. No case of acquired resistance to BIIB021 has been reported in the literature so far nih.gov. Preclinical data suggest that BIIB021 may have activity against tumors with acquired multidrug resistance nih.gov.
These next-generation inhibitors offer potential advantages over this compound by circumventing resistance mechanisms related to NQO1 activity and potentially having distinct resistance profiles.
Targeted Modulation of Resistance-Conferring Cellular Pathways (e.g., HSF1 suppression)
Targeting cellular pathways that contribute to or are activated upon Hsp90 inhibition can be a strategy to overcome acquired resistance to this compound in preclinical systems. One such pathway involves Heat Shock Factor 1 (HSF1), the master regulator of the heat shock response (HSR). Hsp90 inhibitors can paradoxically activate HSF1, leading to the upregulation of heat shock proteins like Hsp70, which can promote cell survival and contribute to resistance researchgate.netfrontiersin.orgnih.govijbs.com.
Preclinical studies suggest that suppressing HSF1 activity can enhance the effectiveness of Hsp90 inhibitors and overcome resistance researchgate.netfrontiersin.org. For instance, combining HSF1 knockdown with Hsp90 inhibitors has shown marked effects on various cancer cell lines and tumor mouse models researchgate.net. Inhibiting HSF1 can prevent the Hsp90 inhibitor-mediated rebound induction of Hsp70, which is required to reverse Hsp90 inhibitor resistance researchgate.net.
Targeting HSF1 in conjunction with other pathways or using specific inhibitors can also be effective. For example, the combination of this compound with the SIRT1 inhibitor amurensin (B12741970) G or certain nonsteroidal anti-inflammatory drugs (NSAIDs) exerted desirable effects in cancer stem-like cells without HSF1-mediated Hsp70 induction researchgate.net. Activation of p53 or inhibition of CDK4/6 has also been shown in preclinical models to suppress HSF1 activity and the HSR upon treatment with Hsp90 inhibitors, suggesting potential combination strategies biorxiv.org.
Beyond HSF1, other pathways have been explored. As mentioned earlier, activation of NF-κB and MAPK pathways has been linked to this compound resistance, indicating that targeting these pathways could potentially overcome resistance nih.gov. Additionally, inhibiting HDAC activity has shown promise in resensitizing this compound resistant cells to both this compound and structurally distinct Hsp90 inhibitors in preclinical models nih.govnih.gov.
Targeted modulation of these resistance-conferring pathways, often in combination with Hsp90 inhibitors, represents a promising avenue to improve the efficacy of this compound and next-generation Hsp90 inhibitors in preclinical settings.
Chemical Biology and Analog Development of 17 Aag
Structure-Activity Relationship (SAR) Studies Guiding Analog Design
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. drugdesign.org In the case of geldanamycin (B1684428) derivatives like 17-AAG, SAR studies have primarily focused on modifications at the C-17 position of the benzoquinone ansamycin (B12435341) scaffold. atlasgeneticsoncology.orgresearchgate.net This position is a key site for chemical modification without abolishing the antitumor activity of the compound. atlasgeneticsoncology.org
Early SAR studies on geldanamycin led to the development of this compound by replacing the methoxy (B1213986) group at the C-17 position with an allyl amino group. researchgate.net This modification aimed to improve the compound's properties, including decreased liver toxicity, enhanced aqueous solubility, and increased metabolic stability compared to geldanamycin. researchgate.net Subsequent SAR studies have explored a variety of substituents at the C-17 position, demonstrating that structurally and sterically diverse groups can be introduced while retaining Hsp90 inhibitory activity. atlasgeneticsoncology.org
The benzoquinone moiety of geldanamycin and this compound is crucial for their activity, but it is also associated with limitations such as metabolic instability and potential hepatotoxicity, partly due to its susceptibility to nucleophilic attack and reductive metabolism. atlasgeneticsoncology.orgresearchgate.netmdpi.com SAR studies have investigated modifications or replacements of the benzoquinone ring to address these issues. For instance, hydroquinone (B1673460) derivatives, where the quinone is reduced, have been explored, as the hydroquinone form has been reported to bind to Hsp90 with higher efficiency than the quinone form. atlasgeneticsoncology.org Additionally, studies have explored non-redox-active phenol (B47542) groups and novel scaffolds to circumvent the liabilities associated with the benzoquinone moiety while maintaining or improving Hsp90 inhibition. ingentaconnect.comatlasgeneticsoncology.org
Design and Preclinical Characterization of Improved Derivatives
The limitations of this compound, such as its relatively low water solubility and complex formulation requirements, as well as dose-limiting toxicities observed in some clinical trials, have driven the development of improved analogs. researchgate.netnih.govresearchgate.net The design of these derivatives has focused on enhancing pharmacokinetic properties, reducing toxicity, and improving efficacy. ingentaconnect.comatlasgeneticsoncology.orgnih.gov
Water-Soluble Analogs (e.g., 17-DMAG, IPI-504)
A significant challenge with this compound is its poor water solubility, which necessitates formulations using agents like DMSO and egg phospholipids, potentially contributing to adverse effects. nih.govaacrjournals.org To overcome this, water-soluble analogs have been developed.
17-DMAG (Alvespimycin): 17-DMAG is a semi-synthetic derivative of geldanamycin with a dimethylaminoethylamino group at the C-17 position. atlasgeneticsoncology.orgacs.org It was developed to have improved water solubility, higher oral bioavailability in preclinical models, lower plasma protein binding, and reduced metabolism compared to this compound. nih.govnih.gov Preclinical studies have shown 17-DMAG to have superior antitumor activity in various models. nih.govoncotarget.com
IPI-504 (Retaspimycin): IPI-504 is a hydroquinone hydrochloride salt of this compound. acs.orgnih.govhematologyandoncology.net This modification involves the reduction of the benzoquinone moiety to a hydroquinone, resulting in a considerably more water-soluble compound. acs.orghematologyandoncology.net IPI-504 was proposed to exist in a redox equilibrium with this compound in biological systems. acs.org The hydroquinone form has been suggested to be a more potent inhibitor of Hsp90. atlasgeneticsoncology.orghematologyandoncology.net Preclinical data supported its potential anticancer activity in various models. ascopubs.org
These water-soluble analogs aimed to provide more convenient administration and potentially better pharmacokinetic profiles, although their clinical development has also faced challenges. acs.orghematologyandoncology.netnih.gov
Here is a table summarizing some properties of this compound and its water-soluble analogs:
| Compound | Modification at C-17 | Water Solubility | Preclinical Bioavailability (Oral) | Notes |
| This compound | Allylamino | Low | Limited | Parent analog |
| 17-DMAG | Dimethylaminoethylamino | Improved | Higher (in mice) | Improved solubility and metabolism nih.govnih.gov |
| IPI-504 | Allylamino (hydroquinone) | Improved | Not specified | Reduced form of this compound acs.org |
Analogs with Altered Metabolic Stability and Bioavailability
Metabolic instability and limited bioavailability have been significant hurdles for geldanamycin derivatives. ingentaconnect.comoncotarget.com The benzoquinone ring is prone to reductive metabolism, particularly by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which can convert the quinone to the more active hydroquinone form. atlasgeneticsoncology.orgacs.org However, this metabolism can also lead to the formation of less active or toxic species. researchgate.net
Efforts to improve metabolic stability and bioavailability have included modifications at the C-17 position and exploration of alternative scaffolds. For example, 17-DMAG was designed with improved metabolic stability compared to this compound. atlasgeneticsoncology.orgnih.gov Additionally, novel synthetic Hsp90 inhibitors based on diverse chemical scaffolds have been developed with the goal of improving pharmacological profiles, including metabolic stability and oral bioavailability. ingentaconnect.com
Mitochondria-Targeted Hsp90 Inhibitors (e.g., Gamitrinibs)
While Hsp90 is predominantly found in the cytosol, a pool of Hsp90 and its homolog TRAP-1 is localized in the mitochondria of tumor cells, but generally not in normal tissues. medchemexpress.comwistar.orgaacrjournals.org This tumor-specific mitochondrial Hsp90 pool plays a role in maintaining mitochondrial integrity and function under cellular stress. wistar.orgatsjournals.org Targeting this specific pool offers a potential strategy to selectively induce tumor cell death with reduced off-target effects. wistar.orgatsjournals.org
Gamitrinibs are a class of mitochondria-targeted Hsp90 inhibitors derived from geldanamycin. wistar.orgdtic.mil These compounds are conjugated to a mitochondrial targeting moiety that directs them specifically to the mitochondria. wistar.org Preclinical studies have shown that Gamitrinibs accumulate in tumor cell mitochondria and inhibit the ATPase activity of mitochondrial Hsp90 and TRAP-1. medchemexpress.comdtic.mil This inhibition leads to a collapse of mitochondrial integrity, release of cytochrome c, and induction of caspase-dependent apoptosis in tumor cells. medchemexpress.comwistar.orgaacrjournals.org Gamitrinibs have demonstrated potent anticancer activity in preclinical models of various cancers, including prostate cancer and glioblastoma, and have shown good tolerability in mice without significant systemic toxicity. medchemexpress.comwistar.orgaacrjournals.org
Novel Chemical Scaffolds and Hybrid Molecules
Beyond modifications of the geldanamycin scaffold, researchers have explored entirely novel chemical structures as Hsp90 inhibitors. These include purine-based inhibitors, resorcinol (B1680541) derivatives, and other diverse chemotypes identified through high-throughput screening and structure-based design approaches. ingentaconnect.comatlasgeneticsoncology.orgresearchgate.netmdpi.com The aim is to identify compounds with improved "drug-like" characteristics, such as better solubility, metabolic stability, and pharmacokinetic profiles, while maintaining potent Hsp90 inhibition. ingentaconnect.comatlasgeneticsoncology.org
Hybrid molecules, combining features of Hsp90 inhibitors with other therapeutic agents or targeting moieties, have also been explored. For instance, geldanamycin-estradiol hybrids were synthesized, aiming to target Hsp90 in hormone-responsive cancers. atlasgeneticsoncology.org The development of novel scaffolds and hybrid molecules represents a continued effort to identify Hsp90 inhibitors with enhanced properties and potentially broader therapeutic applications. ingentaconnect.commdpi.com
Pharmacokinetic and Metabolic Profiling of this compound and its Active Metabolites (e.g., 17-AG) in Preclinical Models
Pharmacokinetic (PK) and metabolic profiling are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in biological systems. Preclinical PK studies of this compound in animal models, such as mice and rats, have provided valuable insights into its behavior in vivo. aacrjournals.orgaacrjournals.orgnih.gov
Preclinical studies in mice showed that this compound distributes widely in tissues. aacrjournals.orgaacrjournals.org It undergoes extensive hepatic metabolism. aacrjournals.org A major metabolite of this compound is 17-amino-17-demethoxygeldanamycin (17-AG). researchgate.netaacrjournals.org Importantly, 17-AG has been shown to be as active as this compound in inhibiting Hsp90 and depleting its client proteins, such as HER-2/neu. aacrjournals.org The formation of 17-AG from this compound is mediated, at least in part, by CYP3A enzymes. aacrjournals.org
Both this compound and 17-AG are highly protein-bound in plasma, with binding exceeding 90%. aacrjournals.org Excretion of this compound and its metabolites primarily occurs through the hepatobiliary system. nih.gov
Studies have also investigated the relationship between the pharmacokinetics and pharmacodynamics (PK/PD) of this compound. Biomarkers such as the induction of Hsp72 (Hsp70) and the depletion of Hsp90 client proteins (e.g., Akt, Raf-1, HER2) in peripheral blood mononuclear cells (PBMCs) or tumor biopsies have been used to assess target inhibition and drug activity in preclinical and clinical studies. nih.govaacrjournals.orgnih.govnih.gov While induction of Hsp72 and depletion of client proteins have been observed following this compound administration, the consistency and utility of these biomarkers as predictors of response have been explored in various studies. aacrjournals.orgnih.govnih.gov
The pharmacokinetic and metabolic characteristics of this compound, including the formation of the active metabolite 17-AG, are crucial considerations for its efficacy and the design of dosing schedules in preclinical and clinical settings. aacrjournals.orgaacrjournals.org The development of analogs like 17-DMAG and IPI-504 has aimed to improve upon these pharmacokinetic properties, such as increasing water solubility and potentially altering metabolic pathways. nih.govacs.orgnih.gov
Here is a table summarizing preclinical pharmacokinetic observations for this compound and 17-AG:
| Compound | Distribution | Metabolism | Major Metabolite | Plasma Protein Binding | Primary Excretion | Half-life (Preclinical) |
| This compound | Wide | Extensive hepatic | 17-AG | >90% | Hepatobiliary | ~3.24 hours (in pediatrics) nih.gov |
| 17-AG | High tissue | Not specified | Not applicable | >90% | Hepatobiliary | Longer than this compound aacrjournals.org |
Q & A
Q. What are the implications of DT-diaphorase (NQO1) polymorphisms on this compound clinical response?
- Answer: High NQO1 activity enhances this compound’s antitumor effects via quinone reduction, as shown in SRB assays and xenografts. Clinical trials should stratify patients by NQO1 genotype and tumor DT-diaphorase activity to optimize efficacy .
Methodological Notes
- Data Contradictions: and highlight conflicting roles of biomarkers (e.g., VWA1 vs. Cul5) in predicting this compound sensitivity, necessitating context-specific validation.
- Experimental Design: For combination therapies (e.g., this compound + PARPi), use orthogonal assays (γH2AX, colony formation) to confirm synergy .
- Advanced Tools: Leverage Skyline for XL-MS data analysis and WinNonlin for PK modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
